molecular formula C15H20N2O3 B7496571 N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B7496571
M. Wt: 276.33 g/mol
InChI Key: PWPYIKWULOCDGQ-UHFFFAOYSA-N
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Description

N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a benzyl group, a dioxaspirodecane ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by the reaction of 1,4-dioxaspiro[4.5]decane with an appropriate amine, such as benzylamine, under controlled conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the spirocyclic intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: It can be used to study enzyme interactions and binding affinities.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

    Material Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The benzyl group and the spirocyclic core play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the benzyl and carboxamide groups, making it less versatile in certain applications.

    N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but without the carboxamide group, affecting its binding properties and reactivity.

Uniqueness: N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to the combination of its spirocyclic core, benzyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(16-12-13-4-2-1-3-5-13)17-8-6-15(7-9-17)19-10-11-20-15/h1-5H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYIKWULOCDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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